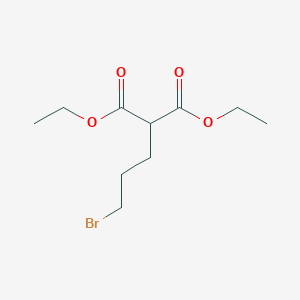

Diethyl 3-bromopropylmalonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

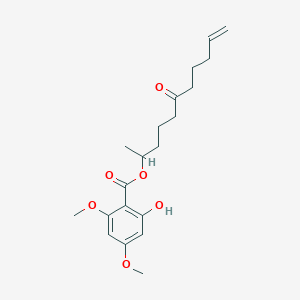

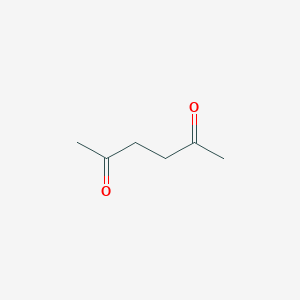

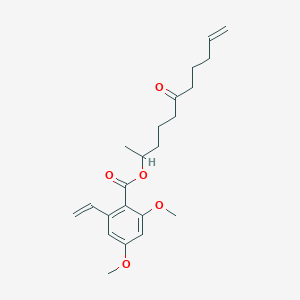

Diethyl 3-bromopropylmalonate is a synthetic porphyrin that is used in the synthesis of other compounds . It is also a byproduct formed during the production of carboplatin . The molecular formula is C10H17BrO4 .

Synthesis Analysis

Diethyl 3-bromopropylmalonate is a byproduct formed during the production of carboplatin . In the presence of sodium borohydride and acetone, it reacts to form an adduct with four molecules of acetone .Molecular Structure Analysis

The molecular formula of Diethyl 3-bromopropylmalonate is C10H17BrO4 . The IUPAC name is diethyl 2- (3-bromopropyl)propanedioate . The InChI is 1S/C10H17BrO4/c1-3-14-9 (12)8 (6-5-7-11)10 (13)15-4-2/h8H,3-7H2,1-2H3 .Physical And Chemical Properties Analysis

Diethyl 3-bromopropylmalonate has a molecular weight of 281.14 g/mol . It has 0 hydrogen bond donors, 4 hydrogen bond acceptors, and 9 rotatable bonds . The topological polar surface area is 52.6 Ų . The exact mass and monoisotopic mass are both 280.03102 g/mol .Applications De Recherche Scientifique

Production of Carboplatin

Diethyl 3-Bromopropylmalonate is a byproduct formed when producing carboplatin . Carboplatin is a chemotherapy drug used to treat various types of cancer, including testicular, ovarian, lung, head and neck, endometrial, esophageal, bladder, breast, and cervical cancers .

Synthesis of Diethyl Malonate

In the synthesis of diethyl malonate, Diethyl 3-Bromopropylmalonate can be used as a reactant . Diethyl malonate is a key compound in organic chemistry and is used in the synthesis of various pharmaceuticals .

C-C Bond Formation

Diethyl 3-Bromopropylmalonate can be used in reactions that involve C-C bond formation . This is a fundamental reaction in organic chemistry and is used in the synthesis of a wide range of organic compounds .

Synthesis of Hybrid Assembly

Diethyl 3-Bromopropylmalonate can be used as a reactant for the synthesis of hybrid assembly composed of titanium dioxide nanoparticles and thin multi-walled carbon nanotubes . This hybrid assembly has potential applications in various fields including energy storage and conversion, environmental remediation, and sensors .

Synthesis of Organosoluble Zirconium Phosphonate Nanocomposites

Diethyl 3-Bromopropylmalonate can be used as a reactant for the synthesis of organosoluble zirconium phosphonate nanocomposites . These nanocomposites have potential applications in the field of asymmetric hydrogenation .

Synthesis of Cyclic Hydroxamic Acids

Diethyl 3-Bromopropylmalonate can be used as a reactant for the synthesis of cyclic hydroxamic acids via alkylation followed by intramolecular cyclization . Cyclic hydroxamic acids have potential applications in medicinal chemistry as they are known to exhibit a wide range of biological activities .

Safety and Hazards

Propriétés

IUPAC Name |

diethyl 2-(3-bromopropyl)propanedioate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17BrO4/c1-3-14-9(12)8(6-5-7-11)10(13)15-4-2/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFJBYTQAUFEFQH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)C(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17BrO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30480699 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diethyl 3-bromopropylmalonate | |

CAS RN |

10149-21-0 |

Source

|

| Record name | DIETHYL 3-BROMOPROPYLMALONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30480699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(R)-N,N-Dimethyl-3-[(2-nitro-4-sulfamoylphenyl)amino]-4-phenylsulfanylbutanamide](/img/structure/B30518.png)

![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)